(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-phenylmorpholine.
Condensation Reaction: The key step is a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-phenylmorpholine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-1-(2-morpholino)prop-2-en-1-one: Similar structure but lacks the phenyl group on the morpholine ring.
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylpiperidino)prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is unique due to the presence of both the dimethoxyphenyl and phenylmorpholino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-10-8-16(14-19(18)25-2)9-11-21(23)22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-11,14,20H,12-13,15H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVLSYBJQSJEJM-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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